6-(bromomethyl)morpholin-3-one
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Overview
Description
6-(Bromomethyl)morpholin-3-one is a chemical compound with the molecular formula C5H8BrNO2 and a molecular weight of 194.03 g/mol It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)morpholin-3-one typically involves the bromination of morpholin-3-one. One common method is the reaction of morpholin-3-one with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the methyl group attached to the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)morpholin-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted morpholin-3-one derivatives.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted morpholin-3-one derivatives, sulfoxides, sulfones, and alcohols or amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Bromomethyl)morpholin-3-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Biological Studies: It is employed in studies investigating the mechanism of action of various enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions . The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with a similar ring structure but lacking the bromomethyl group.
6-(Chloromethyl)morpholin-3-one: A closely related compound where the bromine atom is replaced by chlorine.
6-(Hydroxymethyl)morpholin-3-one: A derivative with a hydroxyl group instead of the bromine atom.
Uniqueness
6-(Bromomethyl)morpholin-3-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other similar compounds . This uniqueness makes it a valuable intermediate in synthetic chemistry and a useful tool in medicinal research .
Properties
CAS No. |
1823252-67-0 |
---|---|
Molecular Formula |
C5H8BrNO2 |
Molecular Weight |
194 |
Purity |
95 |
Origin of Product |
United States |
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